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molecular formula C9H10F3N3 B8307738 1-(5-Trifluoromethylpyridin-2-yl)azetidin-3-ylamine

1-(5-Trifluoromethylpyridin-2-yl)azetidin-3-ylamine

Cat. No. B8307738
M. Wt: 217.19 g/mol
InChI Key: PZPGCLOMWPZBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514562B2

Procedure details

D6 (750 mg, 1.28 mM) in dichloromethane (5 ml) was treated with trifluoroacetic acid (5 ml) overnight at ambient temperature. The solution was concentrated and then partitioned between dichloromethane and 2M sodium hydroxide. The dichloromethane solution was washed with brine, dried and concentrated to give the title compound as a colourless solid, (477 mg).
Name
D6
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:11][N:10]([C:12]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][N:13]=2)[CH2:9]1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[F:21][C:18]([F:19])([F:20])[C:15]1[CH:16]=[CH:17][C:12]([N:10]2[CH2:9][CH:8]([NH2:7])[CH2:11]2)=[N:13][CH:14]=1

Inputs

Step One
Name
D6
Quantity
750 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CN(C1)C1=NC=C(C=C1)C(F)(F)F)=O
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and 2M sodium hydroxide
WASH
Type
WASH
Details
The dichloromethane solution was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)N1CC(C1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 477 mg
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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